
Silirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Silirene is a three-membered unsaturated heterocycle containing siliconThe presence of silicon in the ring structure imparts distinct chemical and physical properties, making 1H-Silirene an interesting subject of study in the field of organosilicon chemistry .
Méthodes De Préparation
The synthesis of 1H-Silirene typically involves the reaction of silacyclopropenes with various reagents under controlled conditions. One common method includes the photolysis of silacyclopropenes, which leads to the formation of 1H-Silirene through a ring-opening and subsequent ring-closing process
Analyse Des Réactions Chimiques
1H-Silirene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield silanes or disilanes.
Substitution: 1H-Silirene can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions vary but often include silanols, siloxanes, and silanes.
Applications De Recherche Scientifique
1H-Silirene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: While direct biological applications are limited, derivatives of 1H-Silirene are being explored for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to investigate the potential of 1H-Silirene derivatives in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 1H-Silirene exerts its effects is primarily through its high ring strain and the presence of silicon. The ring strain leads to increased reactivity, allowing the compound to participate in various chemical reactions. The silicon atom can engage in unique bonding interactions, influencing the electronic properties of the compound and its reactivity .
Comparaison Avec Des Composés Similaires
1H-Silirene can be compared to other three-membered heterocycles such as:
1H-Azirine: Contains nitrogen instead of silicon and exhibits different reactivity due to the presence of a nitrogen atom.
1H-Oxirene: Contains oxygen and is known for its high ring strain and reactivity.
1H-Thiirene: Contains sulfur and is less stable compared to 1H-Silirene due to the larger atomic radius of sulfur. The uniqueness of 1H-Silirene lies in its silicon atom, which imparts distinct electronic properties and reactivity patterns compared to its nitrogen, oxygen, and sulfur analogs.
Propriétés
Formule moléculaire |
C2H2Si |
|---|---|
Poids moléculaire |
54.12 g/mol |
Nom IUPAC |
1-silacyclopropa-1,3-diene |
InChI |
InChI=1S/C2H2Si/c1-2-3-1/h1-2H |
Clé InChI |
KTCVFWBGLXODMF-UHFFFAOYSA-N |
SMILES canonique |
C1=[Si]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


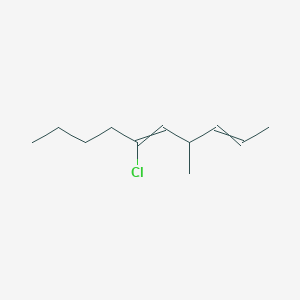
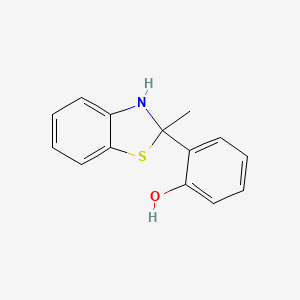
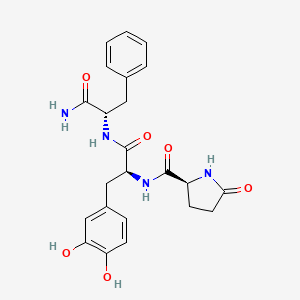
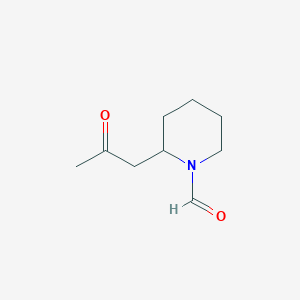
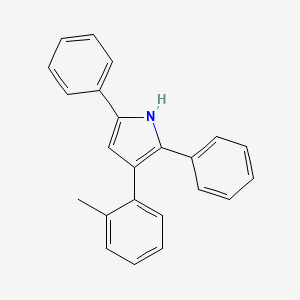
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
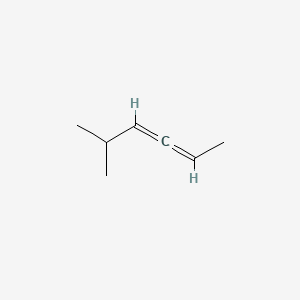
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
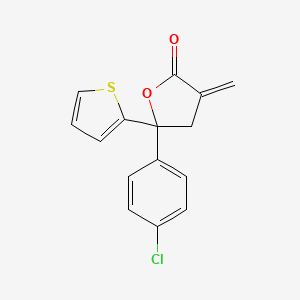
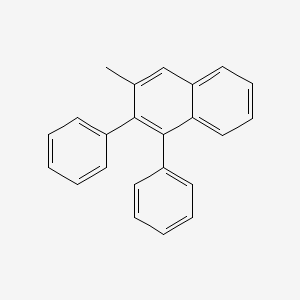
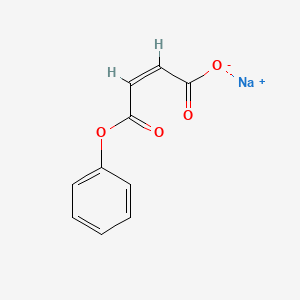
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
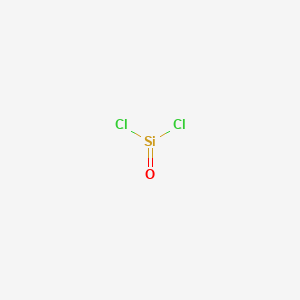
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
